2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol
Overview
Description
“2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol” is a chemical compound with the empirical formula C7H10ClN3O . It’s a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrimidine derivatives, which includes “2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol”, has been elaborated in various studies . For instance, one method involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate .
Molecular Structure Analysis
The molecular weight of this compound is 187.63 . The SMILES string representation is Cc1nc(Cl)cc(NCCO)n1
. The InChI representation is 1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11)
.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrimidine Derivatives : The compound serves as a precursor for synthesizing various pyrimidine derivatives. For example, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which have fungicidal properties, involves reactions with amines and methyl glycinate, where derivatives of 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol play a crucial role (Tumkevicius et al., 2013).
Creation of Antimicrobial Agents : Various derivatives synthesized from this compound exhibit antimicrobial properties. For instance, pyrimidines and oxazinones fused with thiophene rings, derived from 2-chloro-6-ethoxy-4-acetylpyridine, have shown promising antibacterial and antifungal activities (Hossan et al., 2012).
Antiviral and Antiproliferative Activities : Derivatives of 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol have been explored for their antiviral and antiproliferative activities. For example, certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines showed activity against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Development of Antimalarial Drugs : This compound has also been used in the synthesis of derivatives with antimalarial effects. For instance, derivatives of pyrimidinyl amino benzimidazole showed activity against Plasmodium berghei, an organism causing malaria in mice (Werbel et al., 1973).
Nitrification Inhibition in Agriculture : In agricultural research, derivatives like 2-amino 4-chloro 6-methyl pyrimidine (AM), a nitrification inhibitor, are studied for their degradation and persistence in soil, indicating potential use in improving nitrogenous fertilizer efficiency (Srivastava et al., 2016).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,4-13)12-7-3-6(9)10-5-11-7/h3,5,13H,4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULSXXBGPYADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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